Daphneolone

概要

説明

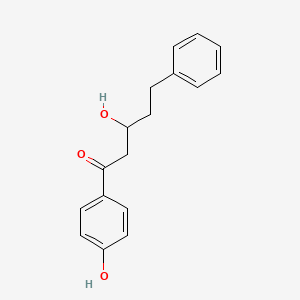

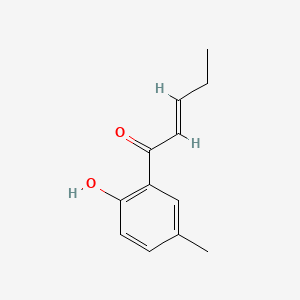

Daphneolone is a natural product found in Thymelaea lythroides . It has a molecular formula of C17H18O3 .

Synthesis Analysis

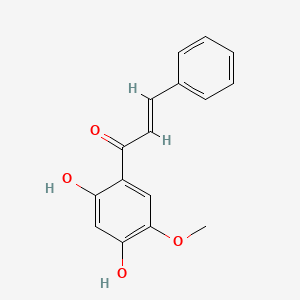

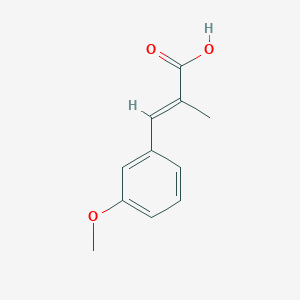

Daphneolone and its analogues have been synthesized for various studies. For instance, a series of novel daphneolone analogues were designed and synthesized based on the natural product 1,5-diphenyl-2-penten-1-one from Stellera chamaejasme L. as a lead compound .Molecular Structure Analysis

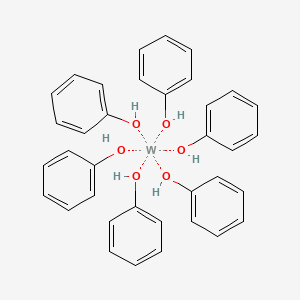

The molecular structure of Daphneolone is characterized by a molecular weight of 270.32 g/mol. It has a molecular formula of C17H18O3. The IUPAC name for Daphneolone is 3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one .Chemical Reactions Analysis

There are studies that have explored the chemical reactions involving Daphneolone. For example, starting from the chemical structure of the botanical aphicides 1,5-diphenyl-1-pentanone and 1,5-diphenyl-2-penten-1-one, a series of novel compounds were designed and synthesized following the concept of bioisosterism .Physical And Chemical Properties Analysis

Daphneolone has a molecular weight of 270.32 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 6 .科学的研究の応用

Insecticidal Activity

Daphneolone has been found to have significant insecticidal activity. It is derived from the chemical structure of botanical aphicides extracted from Stellera chamaejasme L. The insecticidal activities of the compounds were evaluated against Aphis gossypii Glover .

Traditional Medicine

The roots and barks of genus Daphne plants, which contain Daphneolone, are used in traditional Chinese medicine to treat various ailments such as rheumatism, sore throat, toothache, and neuralgic pain .

Anti-inflammatory

Daphneolone has been reported to have anti-inflammatory properties. This makes it potentially useful in the treatment of conditions characterized by inflammation .

Antioxidant

Daphneolone also exhibits antioxidant activity, which means it can neutralize harmful free radicals in the body. This property could make it beneficial in preventing or treating diseases associated with oxidative stress .

Neuroprotective

Research has indicated that Daphneolone has neuroprotective effects. This suggests that it could potentially be used in the treatment of neurodegenerative diseases .

Anti-cancer

Daphneolone has been found to have anti-cancer activities. This suggests that it could potentially be used in cancer treatment .

Hepatoprotective

Daphneolone has been reported to have hepatoprotective properties, meaning it can protect the liver from damage .

Nephroprotective

Daphneolone also exhibits nephroprotective effects, which means it can protect the kidneys from damage .

Safety and Hazards

While specific safety and hazards data for Daphneolone is not available, general safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

There is ongoing research into the potential applications of Daphneolone and its analogues. For instance, there is interest in the insecticidal activity of analogues of Daphneolone isolated from Stellera chamaejasme L . Another study synthesized two series of daphneolone analogues including 5-methylfuryl chalcones and 5-nitrofuryl chalcones by optimizing daphneolone analogues from Stellera chamaejasme L .

作用機序

Target of Action

Daphneolone, a compound isolated from Stellera chamaejasme L., has been found to exhibit significant insecticidal activity . The primary targets of Daphneolone are certain species of insects, particularly Aphis gossypii .

Mode of Action

It is known that daphneolone and its analogues interact with their targets, leading to their insecticidal activity

Biochemical Pathways

Given its insecticidal activity, it is likely that daphneolone interferes with essential biochemical pathways in insects, leading to their mortality

Result of Action

The primary result of Daphneolone’s action is its insecticidal activity. In particular, it has been shown to be effective against Aphis gossypii . One study found that a compound containing a furan ring, which is an analogue of Daphneolone, showed excellent insecticidal activity .

特性

IUPAC Name |

3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-15-10-7-14(8-11-15)17(20)12-16(19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-11,16,18-19H,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPDNNXUSPXBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daphneolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)